
2-(Bromomethyl)-2-phenyl-1,3-dioxolane
Übersicht
Beschreibung
2-(Bromomethyl)-2-phenyl-1,3-dioxolane (BMPD) is an organic compound used in a variety of scientific research applications. It is a cyclic ether with a molecular formula of C9H10BrO2. BMPD has been used in a variety of scientific research projects, including for the synthesis of other compounds, as a reagent in organic synthesis, and for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis Intermediates
Synthesis of Dioxolane Derivatives : It's used as a precursor in the synthesis of various dioxolane derivatives. For example, 1,3-Dioxolane-4,5-bis(bromomethyl)-2-phenyl was synthesized using this compound through a series of reactions involving benzaldehyde condensation, AlLiH4 reduction, sulfonylation, and bromation (Sun Xiao-qiang, 2009).
Preparation of Bromo and Dibromo Compounds : It serves as a starting material for the preparation of compounds like 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one. These compounds are obtained from derivatives of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane through a sequence of reactions (Alemayehu Mekonnen et al., 2009).
Fungicide Intermediate : This compound is an important intermediate in the synthesis of the fungicide difenoconazole (Xie Wei-sheng, 2007).
Polymer Research
- Polymer Synthesis and Characterization : It's used in the synthesis and characterization of polymers. For instance, poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] was synthesized and characterized using various techniques, and its thermal degradation was studied (M. Coskun et al., 1998).
Organic Chemistry and Catalysis
Organic Synthesis : Employed in organic synthesis, for instance, in the reductive opening of 2-phenyl-1,3-dioxolanes by a naphthalene-catalysed lithiation, which has various synthetic applications (Juan F. Gil et al., 1993).
- synthesis of biaryl products in various aryl coupling reactions (Xiaohong Bei et al., 1999).
Additional Applications
Degradable Copolymers : In the creation of degradable copolymers, 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) was used as a comonomer in nitroxide-mediated polymerization with oligo(ethylene glycol) methyl ether methacrylate to prepare well-defined, degradable copolymers. The degradation of these polymers did not exhibit cytotoxicity, making them useful in biomedical applications (V. Delplace et al., 2015).
Nanoparticle Fabrication : It has been used in the fabrication of nanoparticles with enhanced brightness and emission tuning, demonstrating its utility in the field of nanotechnology (Christoph S. Fischer et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura cross-coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
For instance, in the Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Eigenschaften
IUPAC Name |
2-(bromomethyl)-2-phenyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-8-10(12-6-7-13-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRATOUBIPAKPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CBr)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303128 | |
| Record name | 2-(bromomethyl)-2-phenyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3418-21-1 | |
| Record name | 3418-21-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(bromomethyl)-2-phenyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


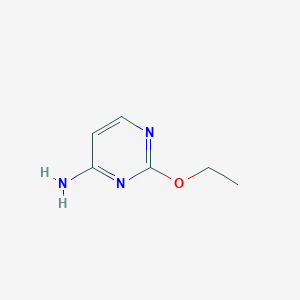

![Bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1331443.png)
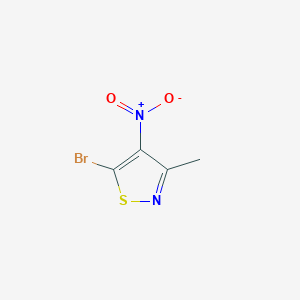


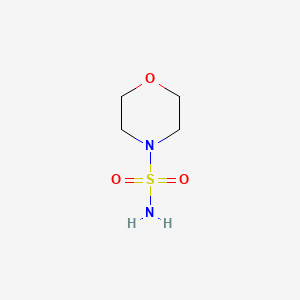

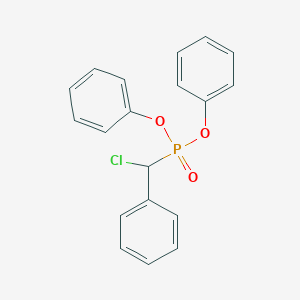


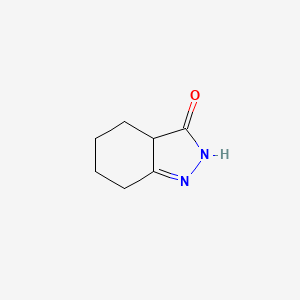
![2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol](/img/structure/B1331463.png)

